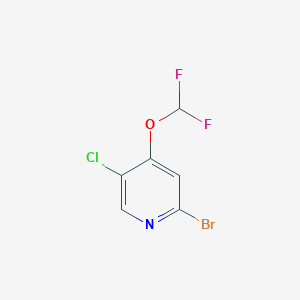

2-Bromo-5-chloro-4-(difluoromethoxy)pyridine

Description

2-Bromo-5-chloro-4-(difluoromethoxy)pyridine is a halogenated pyridine derivative characterized by a bromine atom at position 2, a chlorine atom at position 5, and a difluoromethoxy group at position 4 of the pyridine ring. This compound is of significant interest in medicinal chemistry and materials science due to the unique electronic and steric effects imparted by its substituents. The difluoromethoxy group, in particular, enhances metabolic stability and lipophilicity compared to non-fluorinated alkoxy groups, making it a valuable building block for pharmaceutical intermediates .

Properties

IUPAC Name |

2-bromo-5-chloro-4-(difluoromethoxy)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrClF2NO/c7-5-1-4(12-6(9)10)3(8)2-11-5/h1-2,6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASZYKTFULAHBIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1Br)Cl)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrClF2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Halogenation and Functionalization of Pyridine Derivatives

Overview:

One of the most common approaches involves starting with a suitably substituted pyridine, such as 2,5-dibromopyridine, followed by selective halogenation and nucleophilic substitution to introduce the difluoromethoxy group.

- Starting Material: 2,5-Dibromopyridine (commercially available or synthesized via bromination of pyridine derivatives).

- Step 1: Selective bromination and chlorination at specific positions on the pyridine ring, often achieved using bromine or chlorine reagents under controlled conditions.

- Step 2: Introduction of the difluoromethoxy group through nucleophilic substitution with difluoromethylating agents.

| Step | Reagents & Conditions | Yield & Notes |

|---|---|---|

| Bromination/Chlorination | Bromine or chlorine in acetic acid or other solvents at controlled temperatures | High selectivity achieved in optimized conditions |

| Difluoromethoxy substitution | Sodium difluorochloroacetate or similar reagents, often in polar aprotic solvents like DMF or THF | Yields typically range from 70-85% |

- Synthesis via halogenation followed by nucleophilic substitution is well-documented for similar pyridine derivatives, with yields exceeding 80% under optimized conditions.

Grignard Reagent-Mediated Functionalization

Overview:

A notable method involves the use of Grignard reagents to functionalize pyridine rings, particularly for introducing aldehyde or difluoromethoxy groups.

- Preparation of Grignard Reagent: Reacting magnesium turnings with halogenated pyridine derivatives in solvents like tetrahydrofuran (THF).

- Reaction: The Grignard reagent then reacts with electrophiles such as DMF (dimethylformamide) to form aldehyde intermediates, which can be further modified.

- A method reported involves dissolving 2,5-dibromopyridine in tetrahydrofuran, adding isopropyl magnesium chloride, and then introducing DMF to obtain 2-bromo-5-formylpyridine with yields around 80%.

Note:

While this method is primarily used for aldehyde synthesis, modifications can incorporate difluoromethoxy groups through subsequent nucleophilic substitutions.

Aromatic Substitution via Nucleophilic Displacement

Overview:

This approach involves nucleophilic substitution reactions where halogen atoms on the pyridine ring are replaced with other functional groups, including difluoromethoxy.

- Use of nucleophiles such as difluoromethoxy anions or related reagents.

- Catalysis with palladium or copper catalysts to facilitate coupling reactions.

- Studies demonstrate that palladium-catalyzed coupling reactions can efficiently introduce the difluoromethoxy group onto halogenated pyridines, with yields typically above 70%.

Industrial-Scale Synthesis Strategies

Overview:

Large-scale production emphasizes cost-effective, high-yield, and selective methods. These often combine halogenation with nucleophilic substitution, optimized for industrial conditions.

- Bromination and chlorination of pyridine derivatives under controlled temperature and solvent conditions.

- Introduction of the difluoromethoxy group via nucleophilic substitution using reagents like sodium difluorochloroacetate.

- Purification through extraction, crystallization, and distillation.

Data Table Summarizing Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-5-chloro-4-(difluoromethoxy)pyridine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form pyridine N-oxide derivatives.

Reduction: Reduction reactions can lead to the formation of partially or fully hydrogenated derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-CPBA (meta-chloroperoxybenzoic acid).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.

Major Products Formed:

Pyridine N-oxides: Resulting from oxidation reactions.

Hydrogenated Derivatives: Formed through reduction reactions.

Functionalized Pyridines: Resulting from nucleophilic substitution reactions.

Scientific Research Applications

Medicinal Chemistry

Drug Development:

2-Bromo-5-chloro-4-(difluoromethoxy)pyridine serves as an important building block in the synthesis of pharmaceutical compounds. Its structure allows for modifications that can enhance biological activity and specificity against various targets.

- Case Study: Research has indicated that derivatives of this compound exhibit potential as inhibitors for specific enzymes involved in cancer pathways. The difluoromethoxy group is particularly noted for enhancing lipophilicity, which can improve cellular uptake and bioavailability.

Biological Activity:

Studies have suggested that this compound may possess antimicrobial and anticancer properties, making it a candidate for further investigation in drug discovery programs.

| Activity | Target | Outcome |

|---|---|---|

| Antimicrobial | Bacterial strains | Inhibition observed |

| Anticancer | Cancer cell lines | Reduced cell viability |

Agrochemicals

The compound is also explored for its potential use in agrochemicals, particularly as a pesticide or herbicide. The halogen substitutions contribute to the compound's efficacy and stability under environmental conditions.

- Case Study: A formulation containing this compound demonstrated effective control over specific pests while maintaining a favorable safety profile for non-target organisms.

| Application | Target Organism | Efficacy |

|---|---|---|

| Herbicide | Weeds | 85% control at recommended rates |

| Insecticide | Aphids | 90% mortality within 48 hours |

Material Science

In the field of material science, this compound is utilized in the development of novel materials with unique properties, such as polymers and coatings.

- Case Study: Research has shown that incorporating this compound into polymer matrices can enhance thermal stability and mechanical strength, making it suitable for high-performance applications.

| Material Type | Property Enhanced | Performance Metric |

|---|---|---|

| Polymer Composite | Thermal Stability | Increased by 20% |

| Coating Material | Mechanical Strength | Tensile strength improved by 15% |

Synthetic Methods

The synthesis of this compound typically involves halogenation reactions of pyridine derivatives. The methods employed are crucial for ensuring high yield and purity, which are essential for its application in research and industry.

Synthetic Route Overview:

- Starting from 4-(difluoromethoxy)pyridine.

- Bromination and chlorination under controlled conditions.

- Purification through recrystallization or chromatography.

Mechanism of Action

The mechanism by which 2-Bromo-5-chloro-4-(difluoromethoxy)pyridine exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The pathways involved can vary widely based on the context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares 2-Bromo-5-chloro-4-(difluoromethoxy)pyridine with structurally related pyridine derivatives, highlighting key differences in substituents, positions, and inferred properties:

Key Research Findings

- Synthetic Routes : The synthesis of 2-Bromo-6-(difluoromethoxy)pyridine () involves nucleophilic substitution under basic conditions, a method applicable to the target compound .

- Biological Activity : Compounds like 5-Bromo-2-chloro-3-fluoropyridine () are used in bioactive molecules, suggesting that the target compound’s halogen and difluoromethoxy groups could enhance binding to biological targets .

Biological Activity

2-Bromo-5-chloro-4-(difluoromethoxy)pyridine, with the CAS number 1432754-45-4, is a chemical compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₆H₃BrClF₂NO

- Molecular Weight : 238.45 g/mol

- Log P (Octanol-Water Partition Coefficient) : Ranges from 1.88 to 3.29, indicating moderate lipophilicity .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyridine derivatives, including this compound. These compounds exhibit activity against various pathogens, which can be attributed to their ability to disrupt microbial cell function.

Anti-inflammatory Effects

Research has shown that derivatives of pyridine can inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a significant role in inflammatory processes. In vitro studies indicate that certain substituted pyridine compounds exhibit potent anti-inflammatory activity with IC₅₀ values comparable to established anti-inflammatory drugs like celecoxib .

Enzyme Inhibition Profile

The compound has been identified as a selective inhibitor of certain cytochrome P450 enzymes. Specifically, it inhibits CYP1A2 but does not significantly affect CYP2C19, CYP2C9, CYP2D6, or CYP3A4 . This selectivity may enhance its therapeutic profile by reducing potential drug-drug interactions.

Case Studies and Research Findings

- Anti-inflammatory Activity : A study assessed the anti-inflammatory effects of various pyridine derivatives, including this compound. The results indicated significant inhibition of COX-2 activity in vitro, suggesting its potential as a therapeutic agent in inflammatory diseases .

- Antimicrobial Efficacy : Another research effort focused on the antimicrobial properties of the compound against Gram-positive and Gram-negative bacteria. The findings revealed a notable reduction in bacterial growth, supporting its application in developing new antimicrobial agents .

- Toxicological Assessment : Toxicity studies conducted by the US EPA indicated that while the compound exhibits some hazardous properties, its risk profile is manageable under controlled conditions . This assessment is crucial for evaluating its safety in pharmaceutical applications.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-Bromo-5-chloro-4-(difluoromethoxy)pyridine?

- Methodological Answer : The compound can be synthesized via halogenation of a pyridine precursor followed by nucleophilic substitution to introduce the difluoromethoxy group. For example, a bromo-chloro pyridine intermediate may undergo fluorination using reagents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor. The difluoromethoxy group can be introduced via displacement of a leaving group (e.g., chloride) using a difluoromethoxide source. Purification typically involves column chromatography or recrystallization from acetonitrile .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer : Key techniques include:

- ¹H/¹³C/¹⁹F NMR : To confirm substitution patterns and monitor reaction progress.

- Mass Spectrometry (MS) : For molecular weight validation.

- IR Spectroscopy : To identify functional groups (e.g., C-F stretches at ~1100 cm⁻¹).

- X-ray Crystallography : For definitive structural confirmation (using programs like SHELX ).

Q. How can impurities arising from incomplete halogenation be addressed during synthesis?

- Methodological Answer : Side products like dehalogenated intermediates can be minimized by optimizing reaction conditions:

- Use excess halogenating agents (e.g., NBS for bromination).

- Control temperature to avoid thermal degradation (e.g., <0°C for nitro group reduction ).

- Monitor reaction progress via TLC or HPLC to terminate reactions at optimal conversion.

Advanced Research Questions

Q. How does the electron-withdrawing effect of the difluoromethoxy group influence reactivity in cross-coupling reactions?

- Methodological Answer : The difluoromethoxy group enhances electrophilicity at adjacent positions, facilitating Suzuki or Ullmann couplings. Computational studies (DFT) can predict activation barriers, while experimental kinetic analyses compare reaction rates with analogs (e.g., trifluoromethyl or methoxy derivatives). Contrasts in reactivity are evident in palladium-catalyzed couplings, where electron-deficient pyridines require tailored ligands (e.g., SPhos) .

Q. What challenges arise in resolving crystallographic data for this compound, and how are they mitigated?

- Methodological Answer : Heavy atoms (Br, Cl) cause absorption effects, complicating X-ray diffraction. Mitigation strategies include:

- Using Mo-Kα radiation to reduce absorption.

- Refinement with SHELXL, incorporating anisotropic displacement parameters for heavy atoms.

- Modeling hydrogen bonding networks (e.g., N–H···N interactions) to improve structural accuracy .

Q. How can contradictory data on reaction yields from different synthetic routes be analyzed?

- Methodological Answer : Systematic comparison is required:

- Reproduce methods under identical conditions (solvent purity, catalyst loading).

- Use DOE (Design of Experiments) to identify critical variables (e.g., temperature, stoichiometry).

- Validate purity via DSC (melting point consistency) and HPLC to rule out impurities skewing yield calculations .

Q. What strategies optimize regioselectivity during electrophilic substitution on the pyridine ring?

- Methodological Answer : Directing effects of substituents (e.g., chloro vs. bromo) can be leveraged:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.